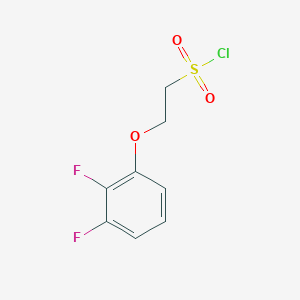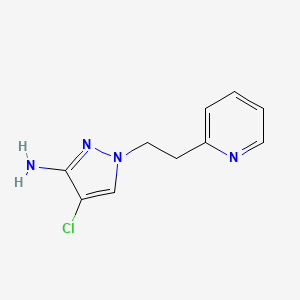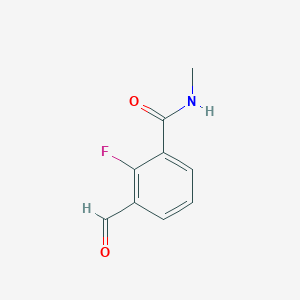
2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride is a high-purity fluorinated compound known for its unique reactivity and selectivity. It is a clear, pale liquid with a molecular weight of 256.65 g/mol . This compound is widely used in various chemical applications due to its versatile nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2,3-difluorophenol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a precursor for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Catalysts: Palladium catalysts for coupling reactions
Solvents: Dichloromethane, toluene
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while coupling reactions would result in the formation of biaryl compounds .
Applications De Recherche Scientifique
2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying their functions and interactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical reactions to modify or synthesize new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride
- 2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride
- 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride
Uniqueness
2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity compared to its isomers. This makes it particularly useful in applications where precise control over chemical reactivity is required .
Propriétés
Formule moléculaire |
C8H7ClF2O3S |
|---|---|
Poids moléculaire |
256.65 g/mol |
Nom IUPAC |
2-(2,3-difluorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O3S/c9-15(12,13)5-4-14-7-3-1-2-6(10)8(7)11/h1-3H,4-5H2 |
Clé InChI |
WNMPRINAVVFZPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)OCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















